3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
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Overview
Description
3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one is a complex organic compound that features a fluorinated aromatic ring and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the bipiperidine moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium methoxide (NaOMe) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and bipiperidine moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. This compound may exert its effects through binding to neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pipamperone: A member of the bipiperidine class with similar structural features.
Fluorinated Pyridines: Compounds with fluorine atoms on the aromatic ring, used in various applications.
Uniqueness
3-(2-Fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one is unique due to its specific combination of a fluorinated aromatic ring and a bipiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-25-18-10-14-22(15-11-18)17-8-12-23(13-9-17)20(24)7-6-16-4-2-3-5-19(16)21/h2-5,17-18H,6-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEONKBIHJKLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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